
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid
Descripción general
Descripción
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, also known as MTTA, is a synthetic compound that has a variety of applications in the scientific research field. It is a derivative of thiazole, a heterocyclic aromatic compound, and is composed of a carboxylic acid group and a methylamino group. MTTA has a wide range of uses, from its ability to act as a catalyst in organic synthesis to its potential for use in drug development.
Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Activity
Thiazole compounds have been studied for their potential as antitumor and cytotoxic agents. A series of thiazole derivatives demonstrated potent effects on human tumor cell lines, including prostate cancer. The structure of “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” suggests it may also be explored for similar antitumor applications due to the presence of the thiazole ring, which is known for such activities .
Antioxidant Activity
Thiazoles are also recognized for their antioxidant properties. Research on thiazole derivatives has shown that they can act as effective antioxidants. The compound could potentially be applied in scientific research focusing on oxidative stress-related diseases .
Anti-inflammatory Activity
Similarly, thiazole derivatives have been found to possess anti-inflammatory properties. This makes them candidates for research into treatments for inflammation-related conditions. The compound “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” could be investigated for its efficacy in this field .
Antimicrobial and Antifungal Activity
The thiazole ring is known to contribute to antimicrobial and antifungal activities in various compounds. Research into the specific compound could reveal its potential as an antimicrobial or antifungal agent .
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties. This suggests that “(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid” might be useful in virology research, particularly in the development of new antiviral drugs .
Neuroprotective Activity
Research has indicated that thiazole compounds can exhibit neuroprotective effects. This opens up possibilities for the compound to be used in studies related to neurodegenerative diseases and brain injury .
Diuretic Activity
Some thiazoles have shown diuretic activity, which could make them useful in medical research related to fluid retention and hypertension .
Analgesic Activity
Lastly, the analgesic properties of thiazole derivatives have been explored, suggesting potential applications in pain management research .
Propiedades
IUPAC Name |
2-[2-(methylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14-2)15-12/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWBQDIBIOZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



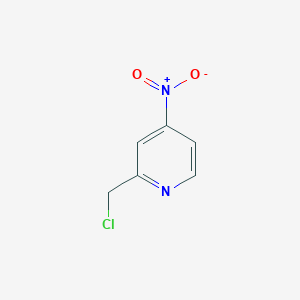
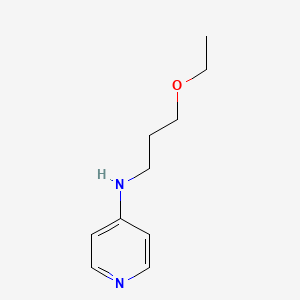
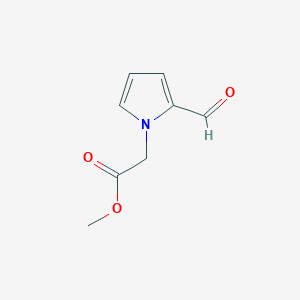
![5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415012.png)
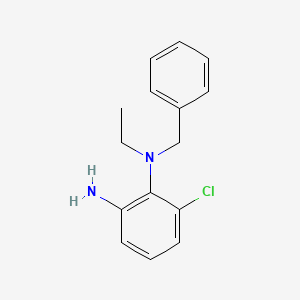

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)

![4-Chloro-1-[4-(chloromethyl)phenoxy]-2-methylbenzene](/img/structure/B1415021.png)

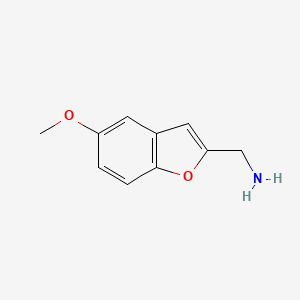


![3-[2-(Cyclohexylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1415030.png)